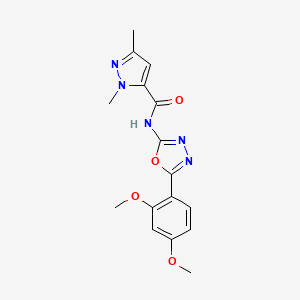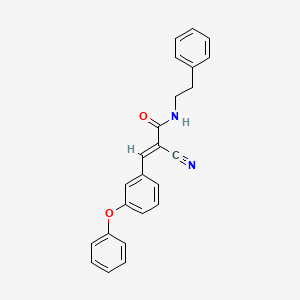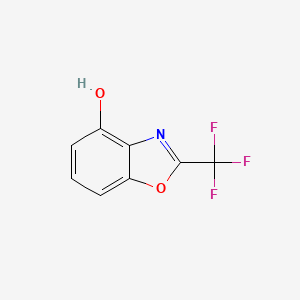![molecular formula C10H17NO3S B2803903 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide CAS No. 2287335-32-2](/img/structure/B2803903.png)
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxatricyclo[33113,7]decan-1-ylmethanesulfonamide is a complex organic compound with the molecular formula C10H17NO3S It is characterized by its unique tricyclic structure, which includes an oxygen atom and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and dienophile, a Diels-Alder reaction can be employed to form the bicyclic intermediate.
Introduction of the Oxygen Atom: The oxygen atom can be introduced through an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, H2O2 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
Applications De Recherche Scientifique
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tricyclic structure may also allow the compound to fit into hydrophobic pockets of proteins, affecting their function. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonic acid: Similar structure but with a sulfonic acid group.
Uniqueness
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide is unique due to its combination of a tricyclic core and a sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGHDGSNWKTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2803821.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)



![N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2803828.png)
![N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803829.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2803830.png)


![[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2803834.png)

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2803843.png)
